![molecular formula C24H24N2O4 B323668 2-(4-METHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}ACETAMIDE](/img/structure/B323668.png)
2-(4-METHOXYPHENYL)-N-{2-[2-(4-METHOXYPHENYL)ACETAMIDO]PHENYL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide]: is an organic compound with the molecular formula C24H24N2O4. This compound is characterized by the presence of two acetamide groups attached to a 1,2-phenylene core, with each acetamide group further substituted with a 4-methoxyphenyl group. It is a member of the phenylacetamide class of compounds, known for their diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide] typically involves the reaction of 1,2-phenylenediamine with 4-methoxyphenylacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide] may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide] can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at the positions ortho and para to the methoxy groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Quinones, oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide] is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may be used in the design of bioactive compounds and pharmaceuticals.
Medicine: The compound’s structural features make it a candidate for drug development. It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: In the industrial sector, N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide] is used in the production of specialty chemicals and materials. Its derivatives may find applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of methoxy groups can enhance its binding affinity and specificity. Pathways involved may include inhibition of inflammatory mediators or modulation of signal transduction pathways.
Comparison with Similar Compounds
- N,N’-1,4-phenylenebis[2-(butylamino)acetamide]
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- N,N’-1,2-phenylenebis[2-(4-methoxyphenoxy)acetamide]
Comparison: N,N’-1,2-phenylenebis[2-(4-methoxyphenyl)acetamide] is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. Compared to N,N’-1,4-phenylenebis[2-(butylamino)acetamide], it has different substituents on the acetamide groups, leading to distinct properties and applications. The presence of methoxy groups in N,N’-1,2-phenylenebis[2-(4-methoxyphenoxy)acetamide] also differentiates it from other similar compounds, affecting its solubility and interaction with biological targets.
Properties
Molecular Formula |
C24H24N2O4 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C24H24N2O4/c1-29-19-11-7-17(8-12-19)15-23(27)25-21-5-3-4-6-22(21)26-24(28)16-18-9-13-20(30-2)14-10-18/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
GWGLEXBVPCGWMP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2NC(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-bis[4-(acetylamino)phenyl]nonanediamide](/img/structure/B323588.png)
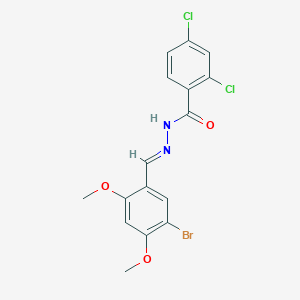
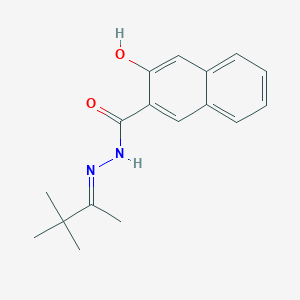
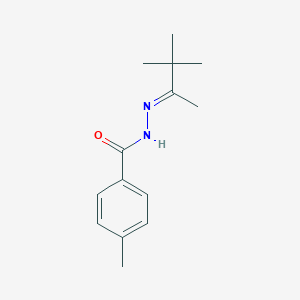
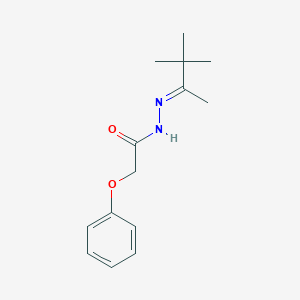
![2-chloro-N-[4-(9-{4-[(2-chlorobenzoyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]benzamide](/img/structure/B323597.png)
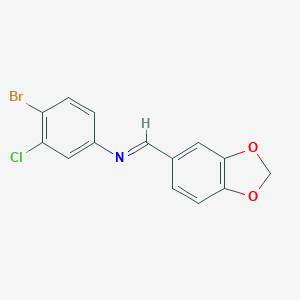
![Ethyl 4-({5-[4-(ethoxycarbonyl)anilino]-5-oxopentanoyl}amino)benzoate](/img/structure/B323603.png)
![(4Z)-4-[(4-chloro-3-nitroanilino)methylidene]-2-ethoxycyclohexa-2,5-dien-1-one](/img/structure/B323604.png)
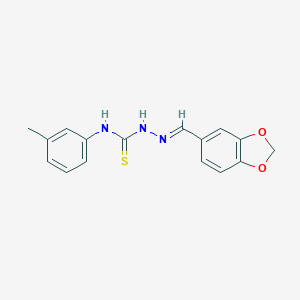
![2-[(1,3-Benzodioxol-5-ylmethylene)amino]benzonitrile](/img/structure/B323608.png)
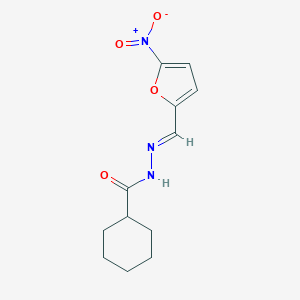
![2-[(1,3-benzodioxol-5-ylmethylene)amino]-N-phenylbenzamide](/img/structure/B323610.png)
